molecular formula C4H2F3IN2 B6241748 5-iodo-1-(trifluoromethyl)-1H-imidazole CAS No. 2680529-62-6

5-iodo-1-(trifluoromethyl)-1H-imidazole

Cat. No. B6241748
CAS RN: 2680529-62-6
M. Wt: 262
InChI Key:
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Description

5-Iodo-1-(trifluoromethyl)-1H-imidazole (ITFI) is a halogenated heterocyclic compound that has been used in a variety of scientific and medical research applications. IFTI is a member of the imidazole family, which is a group of compounds that are characterized by the presence of a five-membered ring structure containing three nitrogen atoms and two carbon atoms. The presence of the iodine atom in the ring structure of IFTI provides it with unique properties that make it useful in a variety of research applications.

Scientific Research Applications

IFTI has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug metabolism. In particular, IFTI has been used to study the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, IFTI has been used to study the binding of proteins to DNA and the metabolism of drugs, such as the anticonvulsant drug phenytoin.

Mechanism of Action

The mechanism of action of IFTI is not yet fully understood, but it is believed to involve the formation of an ionic bond between the iodine atom and the enzyme or protein that it is targeting. This bond is thought to be responsible for the inhibition of the enzyme or protein, as well as the binding of proteins to DNA and the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of IFTI are not yet fully understood, but it is believed to have a variety of effects on the body. It is thought to have a role in the inhibition of the enzyme acetylcholinesterase, as well as the binding of proteins to DNA and the metabolism of drugs. Additionally, IFTI has been shown to have an effect on the immune system, as well as the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

IFTI has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in the presence of air, light, and moisture. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. However, it is important to note that IFTI is a halogenated compound, which means that it can be toxic if inhaled or ingested.

Future Directions

Given the wide range of potential applications for IFTI, there are numerous potential future directions for research. These include further study of the mechanism of action of IFTI, as well as its effects on the immune system, cardiovascular system, and nervous system. Additionally, further research could be conducted into the potential use of IFTI as an inhibitor of enzymes or proteins, as well as its potential use in drug metabolism. Finally, IFTI could be studied for its potential use in the development of new drugs or therapies.

Synthesis Methods

The synthesis of IFTI is a relatively simple procedure that can be completed in a few steps. The first step involves the reaction of trifluoromethyl iodide with anhydrous hydrazine to form a trifluoromethyl hydrazine intermediate. This intermediate is then reacted with aqueous sodium hydroxide to form the desired IFTI product. This reaction can be carried out under mild conditions with excellent yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-1-(trifluoromethyl)-1H-imidazole involves the introduction of an iodine atom and a trifluoromethyl group onto an imidazole ring.", "Starting Materials": [ "2-chloro-1H-imidazole", "sodium iodide", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "trifluoromethyl iodide", "potassium carbonate", "acetonitrile" ], "Reaction": [ "The starting material, 2-chloro-1H-imidazole, is treated with sodium iodide and copper(I) iodide in acetonitrile to form 5-iodo-1H-imidazole.", "The 5-iodo-1H-imidazole is then reacted with trifluoromethyl iodide, copper(II) sulfate, and sodium ascorbate in acetonitrile to introduce the trifluoromethyl group.", "Finally, the product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

2680529-62-6

Product Name

5-iodo-1-(trifluoromethyl)-1H-imidazole

Molecular Formula

C4H2F3IN2

Molecular Weight

262

Purity

95

Origin of Product

United States

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